molecular formula C12H13NO2S B8200730 Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B8200730
M. Wt: 235.30 g/mol
InChI Key: GLJSFTJDXZHWSX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using continuous flow reactors and scaling up the microwave-assisted synthesis to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major products are usually the corresponding amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced tumor growth or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-benzo[b]thiophene-3-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Uniqueness

Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the amino and carboxylate groups, along with the methyl substitution, provides distinct properties that can be exploited in drug design and material science .

Properties

IUPAC Name

ethyl 3-amino-7-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-9(13)8-6-4-5-7(2)10(8)16-11/h4-6H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJSFTJDXZHWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2S1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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